molecular formula C24H18O4S B11677613 4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate

4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate

Cat. No.: B11677613
M. Wt: 402.5 g/mol
InChI Key: GBQFLSIPSWKLEG-HMAPJEAMSA-N
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Description

4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, followed by the introduction of the methoxybenzoate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-2-PHENYLIMIDAZOLE: Another compound with a similar structure but different functional groups.

    METHYL 2-METHOXYBENZOATE: Shares the methoxybenzoate group but lacks the benzothiophene core.

Uniqueness

4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18O4S

Molecular Weight

402.5 g/mol

IUPAC Name

[4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H18O4S/c1-15-7-12-20(28-24(26)16-8-10-18(27-2)11-9-16)17(13-15)14-22-23(25)19-5-3-4-6-21(19)29-22/h3-14H,1-2H3/b22-14-

InChI Key

GBQFLSIPSWKLEG-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)/C=C\3/C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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